Dibenzo[a,e]cyclooctene
Overview
Description
Dibenzo[a,e]cyclooctene is a chemical compound with the formula C16H12 . Upon oxidation to the radical cation, the eight-membered ring in dibenzo[a,e]cyclooctene seems to retain its tub-shaped geometry .
Molecular Structure Analysis
The molecular structure of Dibenzo[a,e]cyclooctene has been analyzed using various techniques such as X-ray crystallography and dynamic NMR . The conformational analysis reproduces well the experimental results (minima and transition states) . The GIAO calculated 1H and 13C chemical shifts proved useful in solving some stereochemical questions .Chemical Reactions Analysis
Upon oxidation to the radical cation, the eight-membered ring in dibenzo[a,e]cyclooctene seems to retain its tub-shaped geometry . This suggests that Dibenzo[a,e]cyclooctene may undergo oxidation reactions, although the specific details of these reactions are not provided in the search results.Physical And Chemical Properties Analysis
Dibenzo[a,e]cyclooctene has a molecular weight of 204.2665 . Further physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- Dibenzo[a,e]cyclooctene-5,11(6H,12H)-diones can be synthesized through the dimerization of benzocyclobutenones, a process significantly influenced by temperature. This synthesis pathway offers potential for further chemical manipulations and applications in organic chemistry (Liu et al., 2021).
Catalysis and Organic Reactions
- Chiral dibenzo[a,e]cyclooctenes have been used to create stable and robust rhodium(I) and iridium(I) diene complexes. These complexes are effective in catalyzing various organic reactions, including enantioselective additions and hydrogenations (Läng et al., 2005).
- Research has shown that dibenzo[a,e]cyclooctene derivatives can be used in the epoxidation of other compounds, highlighting their potential as catalysts in organic synthesis (Mandache et al., 2005).
Ligand Synthesis and Utilization
- Dibenzo[a,e]cyclooctene has been utilized in multi-gram synthesis as a bidentate ligand, showcasing its application in the preparation of transition metal complexes and their potential use in various chemical reactions (Franck et al., 2014).
Photochemistry and Molecular Engineering
- Research has demonstrated the potential of dibenzo[a,e]cyclooctene derivatives in photochemistry. For instance, cyclopropenone-caged Sondheimer diyne, a derivative of dibenzo[a,e][8]annulene, can efficiently form dibenzo[a,e] cyclooctadiyne, a useful cross-linking reagent in SPAAC (strain-promoted azide-alkyne cycloaddition) reactions (Sutton et al., 2016).
- Another study discussed the synthesis of tribenzo[a,c,e]cyclooctene oligomers, aiming to create negatively curved nanocarbons, which can be precursors for nanographenes and nanobelts (Chen & Miao, 2019).
Safety And Hazards
properties
IUPAC Name |
(2Z,10Z)-tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12/c1-2-6-14-11-12-16-8-4-3-7-15(16)10-9-13(14)5-1/h1-12H/b10-9-,12-11-,13-9?,14-11?,15-10?,16-12? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQWCQNHAMVTJY-RKUAQPHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC3=CC=CC=C3C=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C/2C(=C1)/C=C\C3=CC=CC=C3/C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzo[a,e]cyclooctene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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